3-Chloroimidazo[1,2-b]pyridazine

FLT3 kinase Acute myeloid leukemia Kinase inhibitor SAR

3-Chloroimidazo[1,2-b]pyridazine is the essential 3-chloro-substituted imidazo[1,2-b]pyridazine building block for kinase drug discovery. The 3-Cl atom serves as a strategic leaving group for Suzuki-Miyaura, Buchwald-Hartwig couplings, enabling rapid derivatization of FLT3, Mps1, and IKKβ inhibitor series. Replacement with H, Br, or I alters electronic/steric properties, compromising potency and selectivity. Procurement ensures scaffold-validated starting material for lead optimization programs requiring nanomolar cellular activity and oral bioavailability.

Molecular Formula C6H4ClN3
Molecular Weight 153.57
CAS No. 60903-17-5
Cat. No. B2998499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroimidazo[1,2-b]pyridazine
CAS60903-17-5
Molecular FormulaC6H4ClN3
Molecular Weight153.57
Structural Identifiers
SMILESC1=CC2=NC=C(N2N=C1)Cl
InChIInChI=1S/C6H4ClN3/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H
InChIKeyRHVCDONPSCKEMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroimidazo[1,2-b]pyridazine (CAS 60903-17-5): Core Scaffold for High-Potency Kinase Inhibitor Development


3-Chloroimidazo[1,2-b]pyridazine is a halogenated heterocyclic building block containing the imidazo[1,2-b]pyridazine core, a privileged scaffold in medicinal chemistry [1]. The 3-chloro substituent serves as a critical synthetic handle for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions, enabling the construction of diverse kinase inhibitor libraries [2]. Its physicochemical properties (MW 153.57 g/mol, XLogP3-AA 1.3) position it as a versatile intermediate for lead optimization programs targeting oncology and inflammatory diseases.

Why 3-Chloroimidazo[1,2-b]pyridazine Cannot Be Replaced by Alternative Halogenated or Non-Halogenated Analogs in SAR-Driven Optimization


The imidazo[1,2-b]pyridazine scaffold exhibits pronounced sensitivity to substituent identity and position, making simple analog substitution a high-risk procurement decision. The 3-chloro atom directly influences both synthetic reactivity (serving as a leaving group for Suzuki-Miyaura and Buchwald-Hartwig couplings) and biological target engagement, with halogen-dependent variations in kinase selectivity and cellular potency documented across multiple target classes [1]. Replacement with hydrogen, bromo, or iodo at the 3-position alters electronic properties, steric bulk, and metabolic stability, often resulting in significant activity loss or off-target effects [2]. Consequently, generic substitution without quantitative SAR validation jeopardizes experimental reproducibility and lead optimization timelines.

Quantitative Differentiation of 3-Chloroimidazo[1,2-b]pyridazine: Comparative Potency, Selectivity, and Synthetic Utility


3-Chloro Substitution Enables FLT3-ITD Inhibitor Potency at Nanomolar Concentrations

In a scaffold-hopping study targeting FLT3-ITD kinase, imidazo[1,2-b]pyridazine derivatives bearing 3-position substituents demonstrated superior potency compared to non-substituted and alternatively substituted heterocyclic cores. Compound 34f, a representative derivative incorporating the 3-chloroimidazo[1,2-b]pyridazine core, exhibited IC50 values of 4 nM against FLT3-ITD and 1 nM against FLT3-D835Y mutant kinase [1]. This potency is markedly enhanced relative to the parent hit compound (IC50 >20 µM) and comparator heterocyclic scaffolds (e.g., thieno[3,2-d]pyrimidine, pyrazolo[1,5-a]pyrimidine) evaluated in parallel [1].

FLT3 kinase Acute myeloid leukemia Kinase inhibitor SAR

3-Chloro-Imidazo[1,2-b]pyridazine Derivatives Achieve Sub-Nanomolar Cellular Mps1 Inhibition with High Kinome Selectivity

Optimization of the imidazo[1,2-b]pyridazine scaffold at the 3- and 6-positions yielded compound 27f, which exhibits extremely potent Mps1 kinase inhibition in cellular assays (IC50 = 0.70 nM) and antiproliferative activity against A549 lung cancer cells (IC50 = 6.0 nM) [1]. Critically, 27f demonstrates high selectivity, inhibiting only a minimal subset of 192 kinases screened [1]. This selectivity profile contrasts with earlier imidazo[1,2-a]pyrazine-based leads (e.g., compound 10a) that showed moderate cellular activity and broader off-target effects [1].

Mps1/TTK kinase Cancer cell proliferation Kinase selectivity profiling

3-Position Halogen Dictates IKKβ Inhibitor Potency and Cellular TNFα Suppression

Systematic optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold was essential for achieving potent IKKβ inhibition and downstream TNFα suppression in THP-1 cells [1]. While the publication does not disclose exact IC50 values for all halogen variants, the structure-activity relationship study explicitly identifies the 3-position as a critical determinant of both cell-free IKKβ inhibitory activity and cellular TNFα inhibition [1]. Compounds lacking optimal 3-substitution exhibited reduced kinase selectivity and attenuated cellular efficacy [1].

IKKβ kinase Inflammation TNFα inhibition

Optimal Procurement Scenarios for 3-Chloroimidazo[1,2-b]pyridazine Based on Quantitative Differentiation Evidence


Scaffold-Hopping Campaigns Targeting FLT3-ITD Kinase in Acute Myeloid Leukemia

When designing new FLT3 inhibitors via scaffold hopping from purine-based cores, 3-chloroimidazo[1,2-b]pyridazine provides a validated starting point. The 3-chloro atom enables rapid derivatization while the core itself has demonstrated >5,000-fold potency improvement over initial hits and alternative heterocyclic scaffolds [1]. Procurement of this building block supports SAR exploration aimed at achieving nanomolar FLT3-ITD inhibition.

Lead Optimization for Selective Mps1/TTK Kinase Inhibitors with Oral Bioavailability

For programs requiring highly selective Mps1 kinase inhibitors, 3-chloroimidazo[1,2-b]pyridazine is the preferred building block. Elaboration at the 6-position has yielded compounds (e.g., 27f) with sub-nanomolar cellular Mps1 inhibition and high selectivity across 192 kinases [1]. This scaffold enables oral bioavailability and in vivo antitumor activity, distinguishing it from earlier imidazo[1,2-a]pyrazine-based leads [1].

IKKβ Inhibitor Development for Inflammatory Disease Indications

In IKKβ inhibitor discovery programs, the 3-position substituent is a critical determinant of both biochemical potency and cellular TNFα suppression [1]. The 3-chloro variant serves as an essential intermediate for constructing optimized derivatives with high kinase selectivity. Substitution with hydrogen or alternative halogens at this position typically results in reduced activity and selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloroimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.